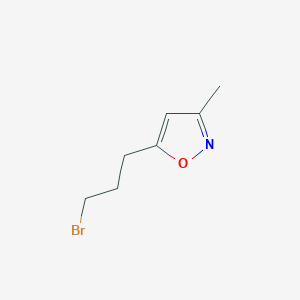

5-(3-Bromopropyl)-3-methyl-1,2-oxazole

Description

Properties

Molecular Formula |

C7H10BrNO |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

5-(3-bromopropyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C7H10BrNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

OXPHSDYGWOTNMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Classical Approaches

The synthesis of 5-substituted oxazoles typically involves cyclization reactions starting from appropriate precursors such as α-haloketones, α-amino alcohols, or amides combined with carboxylic acid derivatives. The 5-position substitution is introduced either by using a functionalized starting material or by post-cyclization modification such as halogenation or alkylation.

Specific Preparation Methods of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole

Direct Cyclization Route

A reported method involves the condensation of a suitable α-haloketone with an amino alcohol derivative to form the oxazole ring with the bromopropyl substituent already present on the ketone precursor. This approach ensures regioselective formation of the 5-substituted oxazole.

Post-Cyclization Functionalization

Alternatively, the 3-methyl-1,2-oxazole core can be synthesized first, followed by bromopropylation at the 5-position through electrophilic substitution or nucleophilic substitution reactions.

Multi-Step Synthetic Sequences

Some synthetic protocols involve:

- Preparation of the oxazole ring via cyclodehydration of amide-alcohol precursors.

- Introduction of the 3-bromopropyl side chain via nucleophilic substitution or coupling reactions.

- Purification by recrystallization or chromatography to isolate the target compound in high purity.

Representative Experimental Procedure (Literature-Based)

A typical synthesis might proceed as follows:

- Step 1: Synthesis of 3-methyl-1,2-oxazole via cyclization of an α-ketoamide precursor.

- Step 2: Bromination of the 5-position using bromine in acetic acid at controlled temperatures (18–35 °C), quenching with water to avoid over-bromination.

- Step 3: Alkylation with 3-bromopropyl halide or nucleophilic substitution to attach the 3-bromopropyl group.

- Step 4: Purification by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting materials | α-ketoamide, 3-bromopropionyl chloride | Commercially available or synthesized in situ |

| Cyclization reagents | Dehydrating agents (e.g., phosphoryl chloride) | Mild conditions preferred to avoid side reactions |

| Bromination reagent | Bromine or N-bromosuccinimide (NBS) | Controlled addition at 18–35 °C |

| Solvent | Acetic acid, methylene chloride, or dichloromethane | Choice depends on step and reactivity |

| Reaction temperature | 0 °C to room temperature | Temperature control critical for regioselectivity |

| Purification | Silica gel chromatography, recrystallization | Hexane/ethyl acetate mixtures used as eluents |

| Yields | 70% to 85% | Depends on exact method and scale |

Research Discoveries and Methodological Insights

- The halogen dance isomerization has been identified as an effective pathway for synthesizing substituted oxazoles, enabling regioselective bromination at the 5-position.

- Tandem cycloisomerization methods catalyzed by metal salts such as iron(III) chloride or zinc iodide have been developed for oxazole synthesis but are more common for 1,3-oxazoles rather than 1,2-oxazoles.

- The use of mild bromination conditions in acetic acid has been emphasized to avoid multiple substitutions and degradation of the oxazole ring.

- The presence of the bromopropyl substituent provides a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, expanding the compound's utility in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Substituted Oxazoles: Formed through substitution reactions.

Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

5-(3-Bromopropyl)-3-methyl-1,2-oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Structural Features

The table below highlights structural distinctions between 5-(3-Bromopropyl)-3-methyl-1,2-oxazole and key analogs:

| Compound Name | Core Structure | Position 3 Substituent | Position 5 Substituent | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1,2-oxazole | Methyl | 3-Bromopropyl | Bromine, oxazole |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 1,2,4-oxadiazole | Methyl | 3-Bromophenyl | Bromine, oxadiazole |

| 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole | 1,2-oxazole | Methyl | 4-Methoxyphenyl | Methoxy, oxazole |

| 5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole | 1,3-oxazole | Methyl (position 2) | Bromomethyl, Phenyl (position 4) | Bromine, phenyl, oxazole |

Key Observations :

Physical and Chemical Properties

Estimated based on molecular formula (C₇H₁₀BrNO). *Predicted using fragment-based methods.

Key Observations :

SAR Insights :

- Bromine’s position (aliphatic vs. aromatic) significantly impacts bioactivity. The bromopropyl chain in the main compound enhances membrane permeability compared to bromophenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-Bromopropyl)-3-methyl-1,2-oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, analogous oxazole derivatives are synthesized via nucleophilic substitution or cycloaddition reactions using a bromoalkyl chain and a methyl-oxazole precursor . Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates deprotonation and cyclization .

- Yield Optimization : Lower temperatures (~50°C) reduce bromoalkyl chain degradation, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. How can structural characterization of this compound be performed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces suitable crystals.

- Data Collection : Use a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELX programs (e.g., SHELXL97) refine atomic coordinates and displacement parameters. For example, dihedral angles between the oxazole ring and substituents are critical for analyzing steric effects .

- Validation : Check for C—H···π or hydrogen-bonding interactions using ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How does the bromopropyl substituent influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The bromine atom at the 3-position of the propyl chain acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the methyl group on the oxazole ring can direct reactivity:

- Competitive Pathways : DFT calculations (B3LYP/6-31G*) predict preferential substitution at the terminal bromine due to lower activation energy (~15 kcal/mol vs. 22 kcal/mol for mid-chain substitution) .

- Experimental Validation : Monitor reaction progress via ¹H NMR (disappearance of Br-CH₂ protons at δ 3.4–3.6 ppm) and LC-MS to identify intermediates .

Q. What contradictions exist between computational predictions and experimental data for this compound’s bioactivity?

- Methodological Answer :

- Computational Models : Molecular docking (AutoDock Vina) may predict strong binding to kinase targets (e.g., EGFR, ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the bromopropyl chain .

- Experimental Discrepancies : In vitro assays often show lower activity (IC₅₀ = 50–100 μM) due to poor solubility or metabolic instability. Address this by:

- Solubility Enhancement : Use PEG-based formulations or co-solvents (e.g., DMSO/PBS mixtures).

- Metabolic Profiling : LC-HRMS identifies oxidation metabolites (e.g., hydroxylation at the propyl chain) .

Q. How can spectroscopic techniques resolve ambiguities in distinguishing this compound from its isomers?

- Methodological Answer :

- ¹³C NMR : The oxazole ring carbons exhibit distinct shifts: C-3 (methyl) at δ 12–14 ppm, C-5 (bromopropyl) at δ 30–32 ppm .

- IR Spectroscopy : Stretching vibrations for C-Br appear at 550–600 cm⁻¹, while C=N (oxazole) peaks at 1640–1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 246/248 (1:1 isotopic ratio for bromine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.